molecular formula C17H9BrClNO4 B3897085 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B3897085
M. Wt: 406.6 g/mol
InChI Key: STHFUGIYIAWVRS-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (oxazole). The bromo and chloro substituents are likely to significantly affect the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and chloro groups in this compound is likely to make it relatively dense and possibly quite reactive. The oxazole ring could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about any biological activity of this compound, it’s not possible to comment on its mechanism of action .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It would also be interesting to investigate its potential biological activity, given the presence of several functional groups that are often found in bioactive compounds .

properties

IUPAC Name

(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrClNO4/c18-11-7-15-14(22-8-23-15)6-9(11)5-13-17(21)24-16(20-13)10-3-1-2-4-12(10)19/h1-7H,8H2/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFUGIYIAWVRS-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one

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